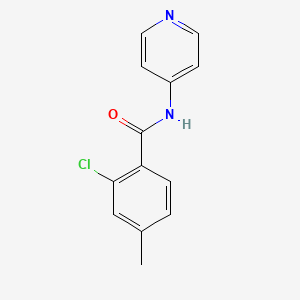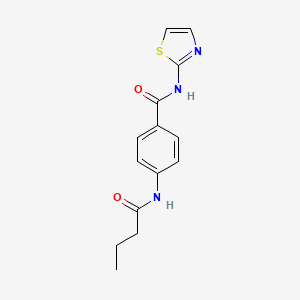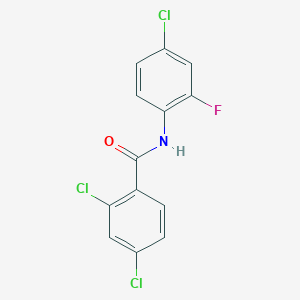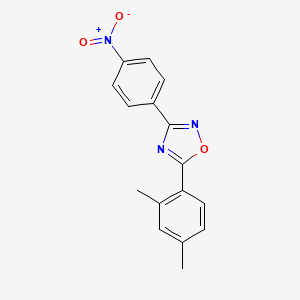
2-chloro-4-methyl-N-4-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-4-pyridinylbenzamide, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPB is a benzamide derivative that is structurally similar to the antipsychotic drug sulpiride. However, CPB has been found to have distinct biochemical and physiological effects compared to sulpiride, making it a valuable tool for researchers investigating various biological processes.
作用机制
The exact mechanism of action of 2-chloro-4-methyl-N-4-pyridinylbenzamide is not fully understood, but it is believed to act as a partial agonist of the D2 dopamine receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist such as dopamine. This compound has also been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling and protein folding. It is possible that this compound's effects on this receptor contribute to its overall mechanism of action.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that this compound can increase the release of dopamine from neurons, as well as modulate the activity of other neurotransmitters such as glutamate and GABA. In vivo studies have shown that this compound can improve motor function in animal models of Parkinson's disease, as well as reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-4-methyl-N-4-pyridinylbenzamide in lab experiments is its high affinity for the D2 dopamine receptor. This makes it a valuable tool for researchers investigating the role of this receptor in various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to interact with other receptors besides the D2 dopamine receptor, which could complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on 2-chloro-4-methyl-N-4-pyridinylbenzamide. One area of focus could be on developing more selective compounds that target specific dopamine receptor subtypes. This could help to reduce the potential for off-target effects and increase the specificity of the compound. Another area of focus could be on investigating the role of this compound in other biological processes besides dopamine signaling, such as calcium signaling or protein folding. Finally, this compound could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects for the treatment of neurological and psychiatric disorders.
合成方法
2-chloro-4-methyl-N-4-pyridinylbenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-nitroaniline with 4-pyridinecarboxylic acid, followed by reduction and acylation. Another method involves the reaction of 4-chloro-2-nitroaniline with 4-pyridinecarboxaldehyde, followed by reduction and acylation. Both of these methods have been used successfully to produce this compound with high purity and yield.
科学研究应用
2-chloro-4-methyl-N-4-pyridinylbenzamide has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its ability to modulate dopamine receptors in the brain. This compound has been found to have a high affinity for the D2 dopamine receptor, which is involved in a variety of biological processes, including motor control, reward, and addiction. By modulating this receptor, this compound has the potential to be used in the treatment of a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
2-chloro-4-methyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-2-3-11(12(14)8-9)13(17)16-10-4-6-15-7-5-10/h2-8H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNQPCWXUYTWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
![2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5769932.png)

![3-ethyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5769951.png)
![2-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5769956.png)
![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)

